molecular formula C19H20N2O4 B11422042 N-benzyl-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-benzyl-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11422042
M. Wt: 340.4 g/mol
InChI Key: MRCSGVFSQVODST-UHFFFAOYSA-N
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Description

N-benzyl-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 2,3-dimethoxybenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and dimethoxyphenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

    Materials Science: It can be incorporated into polymer matrices to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: It can be used in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-benzyl-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the specific positioning of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its similar counterparts.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-benzyl-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-23-16-10-6-9-14(18(16)24-2)15-11-17(25-21-15)19(22)20-12-13-7-4-3-5-8-13/h3-10,17H,11-12H2,1-2H3,(H,20,22)

InChI Key

MRCSGVFSQVODST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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